4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-6-4-5-7-18(15)25-20(26)14-19(29-3)21(24-25)22(27)23-13-12-16-8-10-17(28-2)11-9-16/h4-11,14H,12-13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDISDZRVAHLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Oxo-2-Arylhydrazonopropanals
The pyridazine ring is constructed through a [4+2] cyclization between 3-oxo-2-arylhydrazonopropanals (1 ) and active methylene compounds (2 ) in acetic anhydride. This method, adapted from pyridazin-3-one syntheses, proceeds via intermediate alkylidene formation followed by dehydration (Scheme 1):
Scheme 1 :
$$
\text{3-Oxo-2-arylhydrazonopropanal} + \text{Active methylene compound} \xrightarrow{\text{Ac}_2\text{O, Δ}} \text{Pyridazin-3-one}
$$
For the target compound, the active methylene component is tailored to introduce the 4-methoxy group. Using p-nitrophenylacetic acid (2a ) under reflux yields 6-aryl-4-(4-nitrophenyl)pyridazin-3-ones in 82–94% yields.
Alternative Route: Condensation with Ethyl Cyanoacetate
Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (5 , PubChem CID 7588664) serves as a key intermediate. Its synthesis involves:
- Condensation of 2-methylphenylhydrazine with ethyl 3-methoxy-2-oxobut-3-enoate.
- Cyclization under acidic conditions to form the pyridazine ring.
Reaction Conditions :
- Solvent: Dichloromethane
- Coupling agent: TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
- Base: Triethylamine
- Yield: 54%
Functionalization of the Pyridazine Ring
Introduction of the 2-Methylphenyl Group
The 1-(2-methylphenyl) substituent is installed via nucleophilic aromatic substitution (SNAr) on a pre-formed pyridazine intermediate. Using 2-methylphenylboronic acid in a Suzuki-Miyaura coupling achieves regioselective arylation:
Conditions :
Methoxy Group Installation
The 4-methoxy group is introduced either:
- During cyclization : By incorporating methoxy-containing precursors.
- Post-cyclization : Via O-methylation of a phenolic intermediate using methyl iodide and K₂CO₃ in acetone.
Carboxamide Formation
Ester Hydrolysis
The ethyl ester group in intermediate 5 is hydrolyzed to the carboxylic acid (6 ) under basic conditions:
Conditions :
Amide Coupling
The carboxylic acid 6 is coupled with 2-(4-methoxyphenyl)ethylamine using TBTU as the activating agent:
Procedure :
- Dissolve 6 (1.0 equiv) and amine (1.2 equiv) in DCM.
- Add TBTU (1.1 equiv) and triethylamine (2.5 equiv).
- Stir at 25°C for 3 h.
- Concentrate and purify via column chromatography (SiO₂, EtOAc/hexane).
Optimization and Scalability
Protecting Group Strategies
Boc protection of amines in early stages prevents unwanted side reactions. For example, Boc-anhydride is used to protect intermediates during condensation steps, with deprotection achieved using 0.1% HCl.
Solvent and Temperature Effects
- Cyclization : Acetic anhydride at reflux (140°C) maximizes ring closure efficiency.
- Coupling : Dichloromethane at 25°C balances reactivity and side product formation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity for the final compound.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Cyclization in Ac₂O | Pyridazine formation | 82–94 | 95 | |
| Suzuki coupling | 2-Methylphenyl addition | 78 | 97 | |
| TBTU-mediated coupling | Amide bond formation | 67 | 98 |
Chemical Reactions Analysis
Oxidation Reactions
The methoxy groups and the dihydropyridazine ring are susceptible to oxidation under specific conditions.
-
Methoxy Group Oxidation :
Methoxy substituents on aromatic rings can undergo oxidation to form phenolic derivatives. For example, treatment with KMnO₄ in acidic conditions converts methoxy groups to hydroxyl groups .This reaction is critical for modifying the compound’s polarity and hydrogen-bonding capacity.
-
Dihydropyridazine Ring Oxidation :
The 1,6-dihydropyridazine moiety may oxidize to a fully aromatic pyridazine system under strong oxidizing agents like H₂O₂ or CrO₃ , altering electronic properties .
Reduction Reactions
The carbonyl group (C=O) in the dihydropyridazine core and carboxamide can be reduced.
-
Carbonyl Reduction :
Sodium borohydride (NaBH₄ ) selectively reduces the ketone group to an alcohol, yielding 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-1,6-dihydropyridazine-3-carboxamide-6-ol . -
Carboxamide Reduction :
Lithium aluminum hydride (LiAlH₄ ) reduces the carboxamide to a primary amine, forming 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-methylamine .
Hydrolysis Reactions
The carboxamide and ester-like linkages undergo hydrolysis:
-
Acidic Hydrolysis :
Concentrated HCl hydrolyzes the carboxamide to a carboxylic acid, producing 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid . -
Basic Hydrolysis :
NaOH cleaves the carboxamide under reflux conditions, yielding sodium carboxylate and an amine derivative.
Substitution Reactions
The methoxy groups and aryl substituents participate in nucleophilic substitution:
-
Methoxy Group Demethylation :
BBr₃ selectively demethylates methoxy groups, forming phenolic intermediates . -
Aromatic Electrophilic Substitution :
The para-methylphenyl group undergoes nitration (HNO₃/H₂SO₄ ) or sulfonation (H₂SO₄ ), introducing nitro or sulfonic acid groups at the meta position relative to the methyl group .
Cycloaddition and Ring-Opening Reactions
The dihydropyridazine core participates in [4+2] cycloaddition reactions with dienophiles like maleic anhydride, forming bicyclic adducts. Conversely, ring-opening under acidic conditions generates linear diamines .
Comparative Reactivity Table
Mechanistic Insights
-
Steric and Electronic Effects : The 2-methylphenyl group induces steric hindrance, slowing electrophilic substitution at the ortho position .
-
Hydrogen Bonding : The carboxamide NH participates in intramolecular hydrogen bonding with the pyridazine carbonyl, stabilizing the enol tautomer and influencing reactivity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The pyridazine scaffold is known for its ability to inhibit cancer cell proliferation. Research has shown that derivatives of pyridazine can induce apoptosis in various cancer cell lines, suggesting that 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may possess similar anticancer effects. For instance, a study highlighted the role of substituted pyridazines in targeting specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyridazine derivatives have been studied for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This property could be particularly beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Neuroprotection is another promising application area for this compound. Research indicates that compounds with similar functional groups can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . The modulation of neurotransmitter systems by such compounds may also contribute to their neuroprotective effects.
Structural Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and X-ray crystallography are commonly employed to elucidate the compound's structure and confirm the presence of specific functional groups . These methods provide insights into the compound's stability and reactivity, which are essential for understanding its biological activity.
In vitro Studies
In vitro studies have demonstrated the cytotoxic effects of related pyridazine compounds on various cancer cell lines. For example, a study involving a series of pyridazine derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cells . This suggests that structural variations in 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide could lead to improved therapeutic profiles.
In vivo Studies
Animal model studies are crucial for evaluating the therapeutic potential of new compounds. Preliminary in vivo studies on similar pyridazine derivatives have indicated promising results in reducing tumor size and improving survival rates in treated subjects . These findings support further exploration of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide as a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridazinone carboxamides, several of which have been synthesized and evaluated for biological activity. Below is a comparative analysis of key analogs:
Key Findings:
Substituent Impact on Activity: The target compound’s 4-methoxyphenethyl group likely improves proteasome binding compared to simpler analogs (e.g., compound 6 in Table 1) by enabling hydrophobic interactions and π-stacking .
Synthetic Challenges :
- Bulky substituents (e.g., 2-methylphenyl) may lower synthetic yields, though the target compound’s yield is unspecified. In contrast, smaller groups (e.g., cyclopropylcarbamoyl in compound 6) achieve moderate yields (45%) .
Scaffold Flexibility: The pyridazinone core allows for diverse substitutions, as seen in compound 20 (fluorine/cyclobutyl) and AZ331 (dihydropyridine/thioether). However, the carboxamide linkage remains a conserved feature for hydrogen bonding .
Biological Activity
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of methoxy groups and a dihydropyridazine moiety, which are often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tubulin polymerization, similar to other known anticancer drugs. This property suggests that it could arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.
Case Study:
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. The compound's efficacy was comparable to that of FDA-approved antitubulin agents, with reported IC50 values indicating effective dose ranges for therapeutic applications .
Anti-inflammatory Activity
The compound has shown promise in modulating inflammatory responses. It was observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). This inhibition is crucial for conditions characterized by chronic inflammation.
Research Findings:
In a study involving RAW 264.7 macrophages, treatment with the compound resulted in reduced nitric oxide (NO) production and decreased NF-κB activation. The relative luciferase activity values indicated a strong anti-inflammatory effect, positioning it as a potential therapeutic candidate for inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Preliminary results suggest that it possesses inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Comparative Analysis of Biological Activities
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer:
To ensure structural integrity and purity, employ a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using a C18 column with UV detection at 254 nm, as described for structurally related pyridazine derivatives .
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen bonding patterns. For example, methoxy groups typically resonate at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₂₄H₂₅N₃O₅ requires an exact mass of 459.419 g/mol).
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal diffraction studies are ideal, though challenging due to crystallization variability.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
Adhere to GHS-based protocols for pyridazine derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Acute Toxicity Mitigation: In case of inhalation, move to fresh air immediately. For skin contact, wash with soap and water for 15 minutes .
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the carboxamide group .
Advanced: How can computational modeling accelerate synthesis optimization for this compound?
Answer:
Integrate quantum chemical calculations and reaction path simulations:
- Reaction Path Search: Use density functional theory (DFT) to model intermediates in the cyclization of pyridazine precursors. For example, ICReDD’s workflow combines transition-state analysis with experimental validation loops .
- Solvent Optimization: Predict solvent effects (e.g., DMF vs. THF) using COSMO-RS models to maximize yield while minimizing side reactions.
- Machine Learning (ML): Train ML models on existing pyridazine synthesis datasets to predict optimal reaction conditions (temperature, catalyst loading).
Advanced: How can contradictions between computational predictions and experimental yields be resolved?
Answer:
Systematically address discrepancies through:
- Sensitivity Analysis: Vary input parameters (e.g., reaction time, solvent polarity) in simulations to identify critical variables affecting yield .
- Controlled Replicates: Conduct triplicate experiments under identical conditions to rule out human error or equipment variability.
- Isotopic Tracers: Use ¹³C-labeled reactants to track unexpected byproducts, which may indicate unmodeled reaction pathways.
Basic: What stability considerations are essential for storing this compound?
Answer:
Stability is influenced by:
- Moisture Sensitivity: The carboxamide group is prone to hydrolysis; store in desiccated environments with silica gel .
- Light Exposure: Protect from UV light using amber glass vials to prevent photodegradation of the dihydropyridazine core.
- Thermal Stability: Differential Scanning Calorimetry (DSC) studies on analogs suggest decomposition above 150°C; avoid prolonged heating .
Advanced: What mechanistic strategies elucidate the compound’s formation pathway?
Answer:
- Kinetic Profiling: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect transient intermediates.
- Isotopic Labeling: Introduce deuterium at the methoxy group to study its electronic effects on cyclization rates.
- Computational Dynamics: Apply molecular dynamics (MD) simulations to visualize steric effects from the 2-methylphenyl substituent during ring closure .
Advanced: How can regioselectivity challenges in pyridazine functionalization be addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
